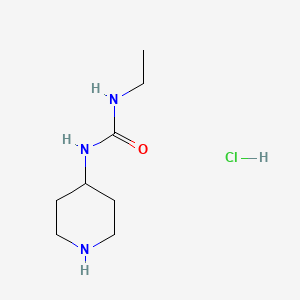

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Ethyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the molecular formula C8H18ClN3O . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(piperidin-4-yl)urea hydrochloride” consists of a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Compounds similar to 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride, such as 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea (UPP), have been investigated for their effectiveness as corrosion inhibitors. These compounds have shown promising results in inhibiting corrosion of mild steel surfaces in hydrochloric acid solutions. The efficiency of these inhibitors is influenced by their concentration and the temperature of the solution, with higher concentrations leading to better inhibition (Jeeva et al., 2015).

Acetylcholinesterase Inhibition : Some urea derivatives, including flexible 1-(2-aminoethoxy) derivatives, have been synthesized and assessed for their antiacetylcholinesterase activity. These compounds are designed to optimize the spacer length linking pharmacophoric moieties and have shown potential in enzyme inhibition (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase Inhibition : 1,3-Disubstituted ureas with a piperidyl moiety have been developed as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown improved pharmacokinetic parameters and potential in reducing inflammatory pain (Rose et al., 2010).

Antimicrobial Activity : Compounds like 1,4-naphthoquinone, which react with urea and ethylcyanoacetate in the presence of a piperidine catalyst, have been investigated for their antimicrobial properties. These compounds have shown potential in producing spiro β-Lactam and thiazolidinone derivatives with antimicrobial activity (Elkanzi et al., 2007).

Synthesis of Schiff and Mannich Bases : The synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving reactions with formaldehyde and piperidine, has been investigated. These compounds have applications in chemical research and drug development (Bekircan & Bektaş, 2008).

GPR14/Urotensin-II Receptor Agonism : Research has been conducted to discover nonpeptidic agonists of the GPR14/urotensin-II receptor, leading to compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride. Such compounds have potential applications in pharmacological research and drug development (Croston et al., 2002).

Eigenschaften

IUPAC Name |

1-ethyl-3-piperidin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-2-10-8(12)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJMIGQSKPRQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)

![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)

![N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide](/img/structure/B2955881.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2955891.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2955898.png)

![2-[(2-bromo-4-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2955899.png)